

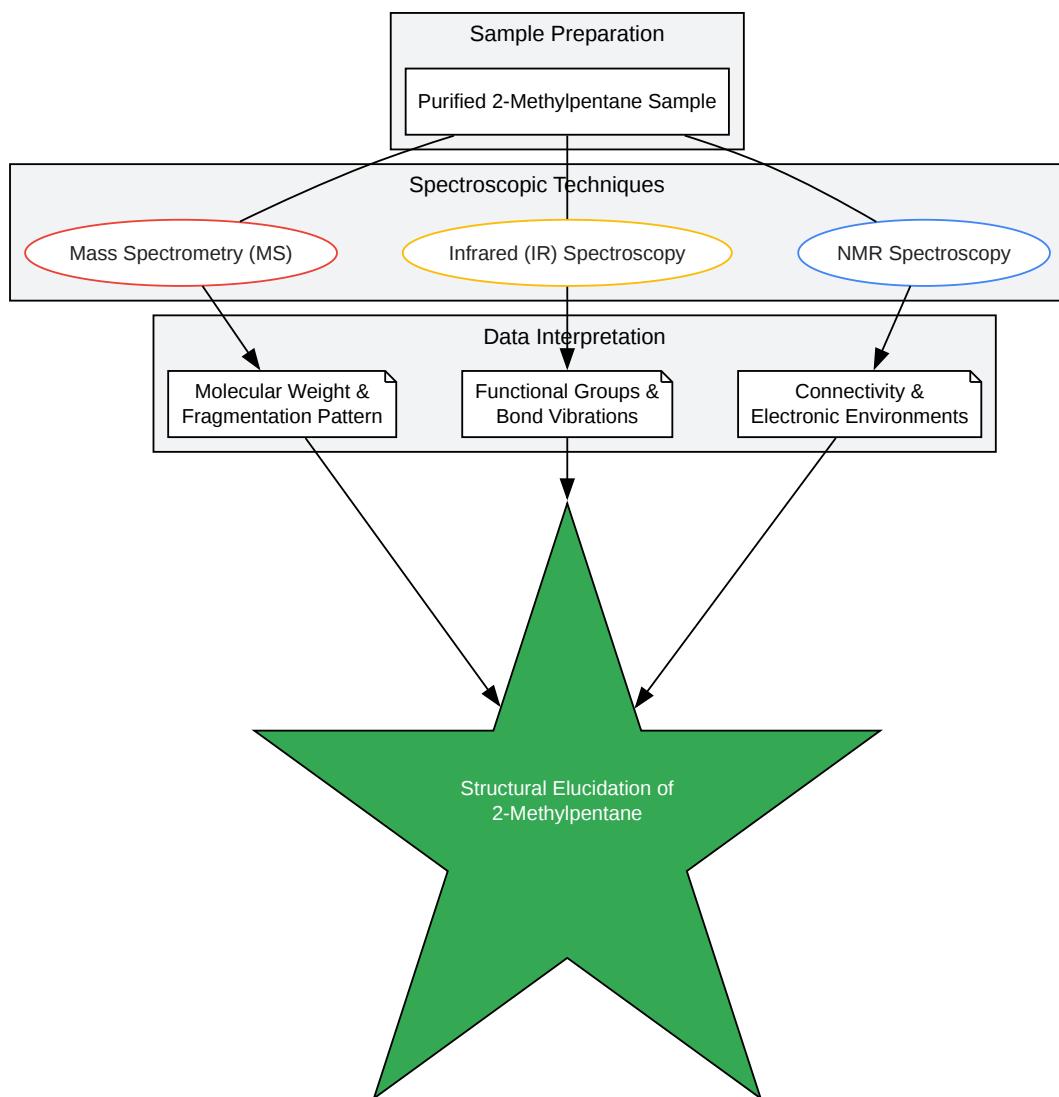
spectroscopic data of 2-methylpentane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylpentane

Cat. No.: B3432625


[Get Quote](#)

Introduction: The Molecular Identity of 2-Methylpentane

2-Methylpentane is a structural isomer of hexane.^[1] Its branched nature significantly influences its physical properties and spectroscopic output compared to its straight-chain counterpart. Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, allowing for its identification and structural elucidation. This guide delves into the three primary spectroscopic techniques used for this purpose, explaining the causality behind the observed data and the experimental choices that ensure data integrity.

The overall workflow for the spectroscopic analysis of a sample like **2-methylpentane** is a multi-faceted approach, starting with sample preparation and proceeding through the acquisition of distinct spectroscopic data, each providing unique structural clues.

Figure 1. General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For volatile, non-polar compounds like **2-methylpentane**, Electron Ionization (EI) is the standard method.

The Causality of Electron Ionization

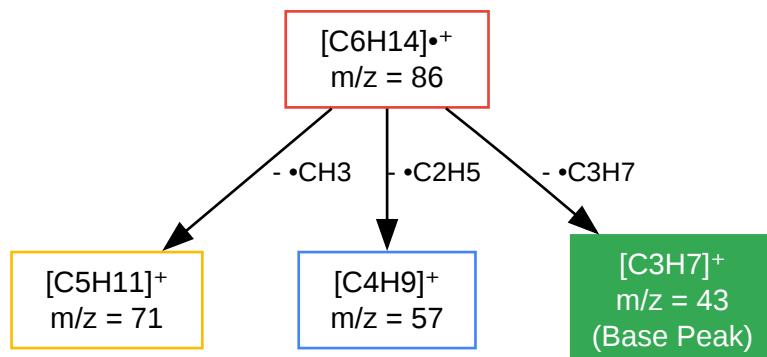
In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV).^[5] This energy is significantly higher than the ionization energies of organic molecules (5-15 eV), ensuring efficient ionization.^[5] The process involves the ejection of an electron from the molecule, creating a positively charged radical cation known as the molecular ion ($[M]^{•+}$).^{[5][6]}

The excess energy imparted to the molecular ion often causes it to fragment into smaller, more stable ions and neutral radicals. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure. For branched alkanes, fragmentation is favored at the branching points due to the increased stability of the resulting secondary or tertiary carbocations.^{[7][8]}

Experimental Protocol: Electron Ionization GC-MS

A self-validating protocol for analyzing **2-methylpentane** involves Gas Chromatography-Mass Spectrometry (GC-MS), which separates the compound from any impurities before it enters the MS detector.

- **Sample Introduction:** A dilute solution of **2-methylpentane** in a volatile solvent (e.g., dichloromethane) is injected into the GC.
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5). The column temperature is programmed to ensure good separation.
- **Ionization:** As **2-methylpentane** elutes from the GC column, it enters the EI source of the mass spectrometer. The standard electron energy is set to 70 eV.^[5]


- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: An electron multiplier detects the ions, and a computer generates the mass spectrum.

Data Interpretation for 2-Methylpentane

The mass spectrum of **2-methylpentane** is characterized by a molecular ion and several key fragment ions.^{[6][9]} The molecular weight of **2-methylpentane** is 86.18 g/mol .^{[1][2][3][4]}

- Molecular Ion Peak (m/z = 86): This peak corresponds to the intact radical cation, $[\text{C}_6\text{H}_{14}]^{\bullet+}$. In branched alkanes, this peak is often weak or absent because the molecular ion readily fragments.^{[9][10]}
- m/z = 71: This prominent peak results from the loss of a methyl radical ($\bullet\text{CH}_3$, mass 15) from the molecular ion. This cleavage is favored as it can produce a stable secondary carbocation.^{[6][9]}
- m/z = 57: This peak arises from the loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$, mass 29), also leading to a secondary carbocation.
- Base Peak (m/z = 43): This is typically the most abundant ion in the spectrum.^{[6][11]} It corresponds to the formation of a highly stable secondary carbocation, the isopropyl cation ($[\text{CH}(\text{CH}_3)_2]^+$), or the propyl cation ($[\text{CH}_2\text{CH}_2\text{CH}_3]^+$).^{[6][9][11]} The stability of this fragment makes it the most likely fragmentation pathway.

Figure 2. Key Fragmentation Pathways of 2-Methylpentane

[Click to download full resolution via product page](#)Caption: Key fragmentation pathways of **2-methylpentane**.

m/z Ratio	Proposed Fragment	Identity	Relative Abundance
86	$[\text{C}_6\text{H}_{14}]^{\bullet+}$	Molecular Ion	Low
71	$[\text{C}_5\text{H}_{11}]^+$	Loss of $\bullet\text{CH}_3$	Prominent
57	$[\text{C}_4\text{H}_9]^+$	Loss of $\bullet\text{C}_2\text{H}_5$	Prominent
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl/Propyl Cation	Base Peak (100%)
29	$[\text{C}_2\text{H}_5]^+$	Ethyl Cation	Prominent

Table 1: Summary of

Key Mass

Spectrometry Data for

2-Methylpentane.[\[6\]](#)[\[9\]](#)[\[11\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational energy levels of molecules. When a molecule absorbs IR radiation, specific bonds stretch and bend at characteristic frequencies. This technique is excellent for identifying the types of chemical bonds present, which for an alkane are C-H and C-C bonds.

The Causality of Molecular Vibrations

Only vibrations that result in a change in the molecule's dipole moment are IR-active. In **2-methylpentane**, the C-H stretching and bending vibrations are the most prominent features of the spectrum. The C-C bond vibrations are generally weak and fall in the complex "fingerprint region."

Experimental Protocol: Fourier Transform IR (FT-IR)

Modern IR spectroscopy is performed using Fourier Transform instruments, which offer superior speed and signal-to-noise ratio.[\[12\]](#)

- Sample Preparation: For a liquid like **2-methylpentane**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), creating a thin film. Alternatively, a solution can be prepared using an IR-transparent solvent like carbon tetrachloride (CCl₄) or cyclohexane.[\[13\]](#)[\[14\]](#)
- Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded first. This is crucial for a self-validating system, as it allows the instrument to subtract absorbances from the atmosphere (CO₂, H₂O) and the sample matrix.
- Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument performs a Fourier transform on the resulting interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[\[12\]](#)

Data Interpretation for 2-Methylpentane

The IR spectrum of **2-methylpentane** is simple and characteristic of a saturated hydrocarbon.[\[15\]](#)

- C-H Stretching (2850-3000 cm⁻¹): This region shows strong, sharp absorption bands corresponding to the stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂)

groups. The peaks are typically just below 3000 cm^{-1} .[\[15\]](#)[\[16\]](#)

- C-H Bending/Deformation ($1365\text{-}1480\text{ cm}^{-1}$): This region contains absorptions from the bending vibrations of C-H bonds.
 - A peak around 1465 cm^{-1} is due to CH_2 scissoring and asymmetrical CH_3 bending.
 - A characteristic peak around 1380 cm^{-1} is indicative of a symmetrical CH_3 "umbrella" bend. The presence of an isopropyl group, as in **2-methylpentane**, often results in a split peak or a distinct doublet around 1385 and 1365 cm^{-1} .[\[16\]](#)
- Fingerprint Region ($< 1500\text{ cm}^{-1}$): This part of the spectrum contains complex, overlapping vibrations (C-C stretches, rocking motions) that are unique to the molecule as a whole, serving as a "fingerprint" for identification.[\[15\]](#)[\[16\]](#)

Wavenumber (cm^{-1})	Vibrational Mode	Description
~2960-2870	C-H Stretch	Strong, sharp peaks from methyl and methylene groups.
~1465	C-H Bend	CH_2 scissoring and asymmetrical CH_3 deformation.
~1380	C-H Bend	Symmetrical CH_3 deformation (umbrella mode).

Table 2: Summary of Key Infrared Absorption Bands for 2-Methylpentane.[\[15\]](#)[\[16\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the electronic environment and connectivity of NMR-active nuclei, primarily ^1H (proton) and ^{13}C .[\[17\]](#)

The Causality of Nuclear Spin and Shielding

^1H and ^{13}C nuclei possess a quantum mechanical property called spin. When placed in a strong external magnetic field (B_0), these nuclei align either with or against the field, creating two energy states.[17][18] The absorption of radiofrequency (RF) energy can cause a nucleus to transition to the higher energy state. The precise energy (and thus frequency) required for this resonance is highly sensitive to the local electronic environment. Electrons surrounding a nucleus shield it from the external magnetic field, so nuclei in electron-rich environments require a lower frequency to resonate (they are "upfield" or shielded), while those near electron-withdrawing groups are "downfield" or deshielded.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: A small amount of **2-methylpentane** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3).[17][19] Deuterated solvents are used to avoid a large, interfering solvent signal in ^1H NMR.
- Internal Standard: A small amount of tetramethylsilane (TMS) is added. The protons and carbon in TMS are highly shielded, and its signal is defined as 0.00 ppm, serving as a universal reference point.[19][20]
- Data Acquisition: The sample tube is placed in the NMR spectrometer's magnetic field.
 - For ^1H NMR, a series of short RF pulses are applied, and the resulting free induction decay (FID) signal is recorded. Parameters like pulse angle and relaxation delay are optimized for quantitative results.[21][22]
 - For ^{13}C NMR, because the ^{13}C isotope has a low natural abundance (1.1%), more scans are required to achieve a good signal-to-noise ratio.[21] Spectra are typically acquired with proton decoupling, which collapses all C-H spin-spin coupling, resulting in a single sharp peak for each unique carbon atom.[23]
- Data Processing: The FID is converted into a spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to TMS. For ^1H NMR, the signals are integrated to determine the relative number of protons each signal represents. [21]

Data Interpretation for 2-Methylpentane

The structure of **2-methylpentane** has five distinct sets of hydrogen atoms and five distinct carbon atoms, leading to five signals in both the ^1H and ^{13}C NMR spectra.[19][20]

Caption: Unique proton (lowercase) and carbon (uppercase) environments.

^1H NMR Spectrum Analysis The ^1H NMR spectrum shows five signals, all in the upfield alkyl region (typically 0.8-1.6 ppm).[19]

- Signal (d): The six equivalent protons on the two methyl groups attached to C2 are the most shielded and appear as a doublet due to coupling with the single proton on C2.
- Signal (e): The three protons of the terminal methyl group (C1) appear as a triplet, split by the two adjacent CH_2 protons at C2.
- Signal (a, b): The two methylene (CH_2) groups are non-equivalent and will appear as complex multiplets due to coupling with their neighbors.
- Signal (c): The single proton on the branched carbon (C2) is the most deshielded. It will appear as a complex multiplet, split by the nine protons on the adjacent carbons.

Chemical Shift				
Signal Label	(δ , ppm) (Approx.)	Integration	Multiplicity	Assignment
e	~0.88	3H	Triplet (t)	$-\text{CH}_2\text{-CH}_3$
d	~0.86	6H	Doublet (d)	$-\text{CH}(\text{CH}_3)_2$
a, b	~1.2-1.4	4H	Multiplet (m)	$-\text{CH}_2\text{-CH}_2\text{-}$
c	~1.5	1H	Multiplet (m)	$-\text{CH}(\text{CH}_3)_2$

Table 3:
Summary of ^1H
NMR Data for 2-
Methylpentane.
[19][20]

¹³C NMR Spectrum Analysis The proton-decoupled ¹³C NMR spectrum shows five distinct signals for the five unique carbon environments.[20]

- Signal (D): The two magnetically equivalent methyl carbons attached to the C2 carbon appear as a single, often more intense, peak.[20]
- Signals (A, B, C, E): The remaining four carbons appear as distinct signals. Chemical shifts for alkanes are influenced by branching, with quaternary and tertiary carbons appearing further downfield than secondary and primary carbons.

Signal Label	Chemical Shift (δ , ppm) (Approx.)	Assignment
E	~14.1	CH ₃ -CH ₂ -
D	~22.5	-CH(CH ₃) ₂
B	~22.7	CH ₃ -CH ₂ -CH ₂ -
C	~27.9	-CH(CH ₃) ₂
A	~41.8	CH ₃ -CH ₂ -CH ₂ -

Table 4: Summary of ¹³C NMR

Data for 2-Methylpentane.[20]

[23]

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and unambiguous structural determination of **2-methylpentane**. MS confirms the molecular weight and reveals the characteristic fragmentation pattern of a branched alkane. IR spectroscopy identifies the presence of C-H bonds within methyl and methylene groups. Finally, ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton and the electronic environment of each atom, confirming the precise connectivity and isomeric identity. This guide serves as a foundational reference for the interpretation of this fundamental organic molecule, underscoring the synergy of these core analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentane, 2-methyl- [webbook.nist.gov]
- 2. Pentane, 2-methyl- [webbook.nist.gov]
- 3. Pentane, 2-methyl- [webbook.nist.gov]
- 4. Pentane, 2-methyl- [webbook.nist.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 9. Consider the following spectrum of 2-methylpentane below and answer the f.. [askfilo.com]
- 10. youtube.com [youtube.com]
- 11. homework.study.com [homework.study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pentane, 2-methyl- [webbook.nist.gov]
- 14. leap.epa.ie [leap.epa.ie]
- 15. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. benchchem.com [benchchem.com]
- 22. sites.bu.edu [sites.bu.edu]
- 23. youtube.com [youtube.com]
- To cite this document: BenchChem. [spectroscopic data of 2-methylpentane (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432625#spectroscopic-data-of-2-methylpentane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com